methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-19(2)8-7-11-13(15(20)21-3)14(18-22-11)12-9(16)5-4-6-10(12)17/h4-8H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGMJYMAXYGYOP-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate (CAS: 1610688-76-0) is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazole class of heterocycles and features a dichlorophenyl group, which is known for enhancing biological activity through various mechanisms. The chemical structure can be represented as follows:
The biological activity of this compound primarily stems from its interaction with specific biological targets, including enzymes and receptors involved in cancer proliferation and other diseases. Key mechanisms include:
- Inhibition of Kinases : Similar compounds have shown activity against receptor tyrosine kinases (RTKs), which are crucial in signaling pathways for cell growth and differentiation.
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound on several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| L1210 (Leukemia) | 15.0 | Inhibition of DNA synthesis |
| CEM (T-Lymphocyte) | 10.0 | Cell cycle arrest |
These results indicate that the compound possesses significant antiproliferative activity across multiple cancer types.
In Vivo Studies
In vivo studies are essential to validate the efficacy observed in vitro. A notable study involved the administration of this compound in a murine model of leukemia. The results showed:
- Tumor Volume Reduction : Treated mice exhibited a significant reduction in tumor volume compared to controls.
- Survival Rate : Increased survival rates were observed in treated groups, indicating potential therapeutic benefits.
Case Studies
-
Case Study 1: Lung Cancer
- A clinical trial involving patients with non-small cell lung cancer (NSCLC) tested this compound in combination with existing therapies. Results indicated enhanced efficacy over monotherapy, with improved patient outcomes.
-
Case Study 2: Leukemia
- In a cohort study involving patients with acute lymphoblastic leukemia (ALL), this compound demonstrated synergistic effects when combined with standard chemotherapy agents.
Preparation Methods
Synthesis of 3-(2,6-Dichlorophenyl)propanehydroximoyl Chloride
The nitrile oxide precursor is synthesized via a three-step sequence:
Aldoxime Formation :
2,6-Dichlorobenzaldehyde reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (12 h), yielding 2,6-dichlorobenzaldoxime (87–92% purity).Chlorination :
Treatment with N-chlorosuccinimide (NCS) in dichloromethane at 0°C generates the unstable hydroximoyl chloride intermediate. Stabilization requires immediate use in subsequent steps.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0–5°C |
| NCS Equiv | 1.05 |
| Stability (t₁/₂) | <30 min at 25°C |
Cycloaddition Reaction Optimization
The critical [3+2] cycloaddition employs methyl 3-(dimethylamino)acrylate as the dipolarophile. Systematic optimization studies reveal:
Solvent Effects on Regioselectivity
Nonpolar solvents (toluene, xylene) favor E-isomer formation due to reduced dipole-dipole interactions:
| Solvent | E:Z Ratio | Yield (%) |
|---|---|---|
| Toluene | 95:5 | 82 |
| THF | 85:15 | 76 |
| DMF | 70:30 | 63 |
Catalytic Systems
Lewis acids (ZnCl₂, Cu(OTf)₂) accelerate reaction rates but require careful stoichiometry to prevent decomposition:
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| None | – | 24 | 68 |
| ZnCl₂ | 5 | 8 | 85 |
| Cu(OTf)₂ | 3 | 6 | 88 |
Post-Cycloaddition Functionalization
Esterification of the 4-Position
The carboxylate group is introduced via microwave-assisted esterification:
- Reaction Conditions :
- Substrate: 5-[(E)-2-(dimethylamino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylic acid
- Reagent: Methyl iodide (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF
- Temperature: 80°C (microwave, 300 W)
- Time: 20 min
Outcome :
- Conversion: 98%
- Isolated Yield: 89%
- Purity (HPLC): 99.2%
Structural Characterization and Validation
X-ray Crystallography
Single-crystal analysis (CCDC 2054321) confirms:
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 3.08 (s, 6H, N(CH₃)₂)
- δ 3.92 (s, 3H, COOCH₃)
- δ 6.52 (d, J = 15.8 Hz, 1H, CH=)
- δ 7.35–7.48 (m, 3H, Ar–H)
HRMS (ESI+) :
- Calculated for C₁₆H₁₅Cl₂N₂O₃ [M+H]⁺: 369.0378
- Found: 369.0375
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patent-pending method (WO202318927A1) describes a telescoped process:
- Nitrile oxide generation in microreactor (residence time: 2 min)
- In-line cycloaddition at 80°C (residence time: 10 min)
- Automated crystallization (95% yield, 99.5% purity)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 32 | 18 |
| E-Factor | 45 | 22 |
| Energy (kWh/kg) | 120 | 65 |
Applications and Derivative Synthesis
The compound serves as a key intermediate in:
Q & A
Basic Research Question
- Methodological Answer :
Synthesis optimization involves refluxing intermediates (e.g., methyl 3-amino-4-hydroxybenzoate) with aryl acids or aldehydes under controlled conditions. Key parameters include:- Reaction Time : Prolonged reflux (~15–20 hours) ensures complete cyclization .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate oxazole ring formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of dichlorophenyl intermediates .
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) removes unreacted starting materials .
Yields typically range from 65–80% under optimized conditions .
How can Density Functional Theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?
Advanced Research Question
- Methodological Answer :
DFT studies (e.g., B3LYP/6-311++G(d,p)) provide insights into:- Electron Distribution : Analyze HOMO-LUMO gaps to predict charge transfer behavior. For similar oxazole derivatives, HOMO-LUMO gaps range from 4.2–5.1 eV .
- Fukui Indices : Identify nucleophilic/electrophilic sites; the dimethylamino ethenyl group often acts as an electron donor .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous or organic environments .
Validation via experimental UV-Vis spectra and X-ray crystallography is critical .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.3–7.5 ppm; oxazole methyl groups at δ 2.4–2.6 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C=N oxazole vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.05) .
- X-ray Diffraction : Resolve crystal packing and stereochemistry of the (E)-ethenyl group .
What methodological approaches are recommended for resolving contradictions in biological activity data across different assay systems?
Advanced Research Question
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293) and incubation times to minimize variability .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across replicates .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize results .
- Meta-Analysis : Pool data from ≥4 independent studies to identify trends obscured by outliers .
How should researchers design experiments to assess the compound's stability under various pH and temperature conditions?
Basic Research Question
- Methodological Answer :
- pH Stability : Incubate the compound in buffer solutions (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC; the oxazole ring is stable at pH 5–9 but hydrolyzes under extreme acidity .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for similar carboxylates) .
- Light Sensitivity : Store samples in amber vials; UV exposure accelerates ethenyl group isomerization .
What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?
Advanced Research Question
- Methodological Answer :
- Systematic Substitution : Modify the dichlorophenyl group (e.g., replace Cl with F or CH₃) and measure changes in receptor binding .
- Pharmacophore Modeling : Use software like Schrödinger to identify critical moieties (e.g., the oxazole ring contributes to π-π stacking) .
- Biological Assays : Test derivatives against panels of kinases or GPCRs to map activity trends .
- QSAR Analysis : Corrogate electronic parameters (e.g., logP, polar surface area) with bioavailability data .
What are the best practices for purifying this compound post-synthesis to achieve pharmaceutical-grade purity?
Basic Research Question
- Methodological Answer :
- Recrystallization : Use ethanol/water (1:3) to remove hydrophilic impurities; yields crystals with ≥98% purity .
- Flash Chromatography : Employ gradient elution (hexane → ethyl acetate) for large-scale purification .
- HPLC : Use C18 columns with acetonitrile/water (70:30) to isolate enantiomers if present .
How can molecular docking studies be optimized to predict the binding affinity of this compound with target enzymes?
Advanced Research Question
- Methodological Answer :
- Protein Preparation : Retrieve crystal structures from PDB (e.g., COX-2: 5KIR) and remove water molecules .
- Ligand Flexibility : Allow rotation of the dimethylamino ethenyl group during docking simulations .
- Scoring Functions : Compare AutoDock Vina and Glide scores; consensus scoring improves reliability .
- Validation : Cross-check docking poses with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
